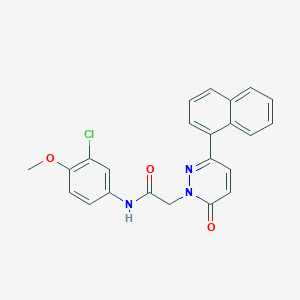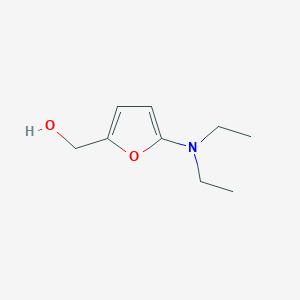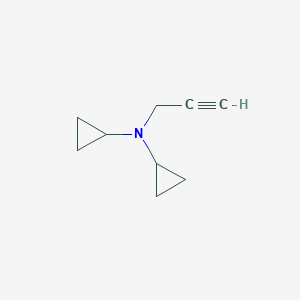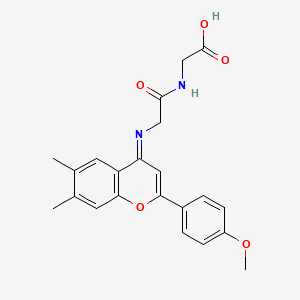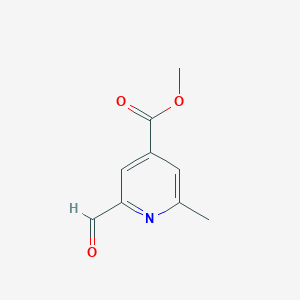![molecular formula C12H15NO B14868385 7-Ethyl-1,2,3,4-tetrahydro-benzo[B]azepin-5-one CAS No. 886366-97-8](/img/structure/B14868385.png)
7-Ethyl-1,2,3,4-tetrahydro-benzo[B]azepin-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Ethyl-1,2,3,4-tetrahydro-benzo[B]azepin-5-one is a heterocyclic compound that belongs to the class of benzazepines These compounds are characterized by a seven-membered ring containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Ethyl-1,2,3,4-tetrahydro-benzo[B]azepin-5-one can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of aniline derivatives with succinic anhydride followed by intramolecular cyclization can yield the desired benzazepine structure . Another method involves the use of multicomponent reactions, such as the Ugi reaction, which combines an amine, a carbonyl compound, and an isocyanide to form the benzazepine scaffold .
Industrial Production Methods: Industrial production of this compound typically involves optimizing the synthetic routes for higher yields and cost-effectiveness. This may include the use of continuous flow reactors and advanced catalytic systems to streamline the process and reduce the production time .
Chemical Reactions Analysis
Types of Reactions: 7-Ethyl-1,2,3,4-tetrahydro-benzo[B]azepin-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzazepine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or acids, while reduction can produce amines or alcohols .
Scientific Research Applications
7-Ethyl-1,2,3,4-tetrahydro-benzo[B]azepin-5-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate and its potential therapeutic effects.
Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 7-Ethyl-1,2,3,4-tetrahydro-benzo[B]azepin-5-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses .
Comparison with Similar Compounds
- 7-Chloro-1,2,3,4-tetrahydro-benzo[B]azepin-5-one
- 7-Bromo-1,2,3,4-tetrahydro-benzo[B]azepin-5-one
- 7-Amino-1,2,3,4-tetrahydro-benzo[B]azepin-5-one
Comparison: Compared to its analogs, 7-Ethyl-1,2,3,4-tetrahydro-benzo[B]azepin-5-one exhibits unique properties due to the presence of the ethyl groupFor example, the ethyl group may enhance its lipophilicity, improving its ability to cross cell membranes and interact with intracellular targets .
Properties
CAS No. |
886366-97-8 |
|---|---|
Molecular Formula |
C12H15NO |
Molecular Weight |
189.25 g/mol |
IUPAC Name |
7-ethyl-1,2,3,4-tetrahydro-1-benzazepin-5-one |
InChI |
InChI=1S/C12H15NO/c1-2-9-5-6-11-10(8-9)12(14)4-3-7-13-11/h5-6,8,13H,2-4,7H2,1H3 |
InChI Key |
AONLQOUPHFTWIV-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C=C1)NCCCC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


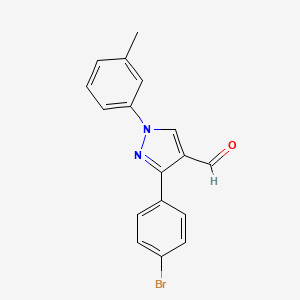



![10-methyl-3-phenethyl-2-propylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione](/img/structure/B14868349.png)
![2-(4-Methylphenyl)-5-[(4-methylpiperazin-1-yl)methyl]-1,3,4-oxadiazole](/img/structure/B14868357.png)
